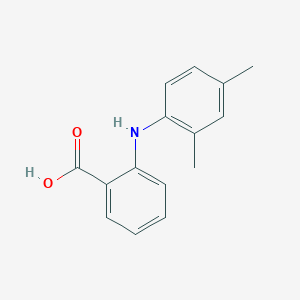![molecular formula C25H32O14 B13425277 (8S,9R)-8-[2-[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxypropan-2-yl]-9-hydroxy-8,9-dihydrofuro[2,3-h]chromen-2-one](/img/structure/B13425277.png)
(8S,9R)-8-[2-[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxypropan-2-yl]-9-hydroxy-8,9-dihydrofuro[2,3-h]chromen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound (8S,9R)-8-[2-[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxypropan-2-yl]-9-hydroxy-8,9-dihydrofuro[2,3-h]chromen-2-one is a complex organic molecule with a unique structure. This compound features multiple hydroxyl groups, a furan ring, and a chromenone core, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of the chromenone core. This is followed by the introduction of the furan ring and the attachment of the sugar moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure the correct stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve the use of biocatalysts to streamline the synthesis process. Enzymatic methods can be employed to achieve high yields and purity, reducing the need for extensive purification steps.
Análisis De Reacciones Químicas
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The chromenone core can be reduced to form dihydro derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for halogenation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce dihydro derivatives.
Aplicaciones Científicas De Investigación
This compound has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure allows it to interact with various biological molecules, making it useful in studying enzyme mechanisms.
Medicine: It has potential therapeutic applications due to its ability to modulate biological pathways.
Industry: It can be used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets. The hydroxyl groups and the chromenone core play crucial roles in binding to enzymes and receptors, modulating their activity. The pathways involved often include signal transduction and metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
- **(8S,9R)-8-[2-[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxypropan-2-yl]-9-hydroxy-8,9-dihydrofuro[2,3-h]chromen-2-one
- **this compound
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry and the presence of multiple functional groups, which allow it to participate in a wide range of chemical reactions and biological interactions. This makes it a valuable tool in both research and industrial applications.
Propiedades
Fórmula molecular |
C25H32O14 |
|---|---|
Peso molecular |
556.5 g/mol |
Nombre IUPAC |
(8S,9R)-8-[2-[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxypropan-2-yl]-9-hydroxy-8,9-dihydrofuro[2,3-h]chromen-2-one |
InChI |
InChI=1S/C25H32O14/c1-24(2,21-16(29)14-11(36-21)5-3-10-4-6-13(27)38-19(10)14)39-22-18(31)17(30)15(28)12(37-22)7-34-23-20(32)25(33,8-26)9-35-23/h3-6,12,15-18,20-23,26,28-33H,7-9H2,1-2H3/t12-,15-,16-,17+,18-,20+,21+,22+,23-,25-/m1/s1 |
Clave InChI |
VUPSIQAIMVYQGV-UTIGKQGSSA-N |
SMILES isomérico |
CC(C)([C@@H]1[C@@H](C2=C(O1)C=CC3=C2OC(=O)C=C3)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO[C@H]5[C@@H]([C@](CO5)(CO)O)O)O)O)O |
SMILES canónico |
CC(C)(C1C(C2=C(O1)C=CC3=C2OC(=O)C=C3)O)OC4C(C(C(C(O4)COC5C(C(CO5)(CO)O)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


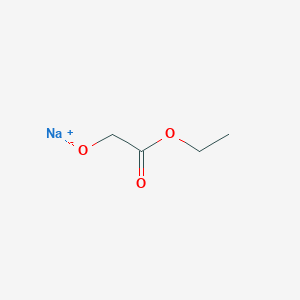
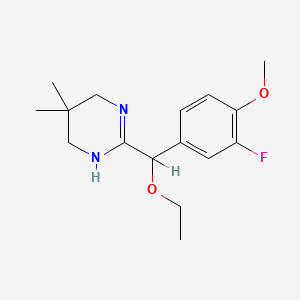
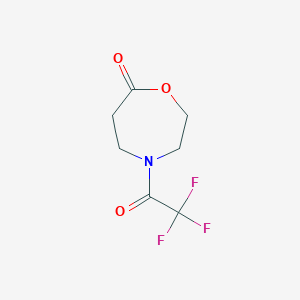
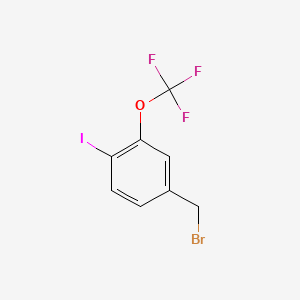
![3-[1,1,2,2-tetrafluoro-2-(4-fluorophenyl)ethoxy]phenol](/img/structure/B13425211.png)

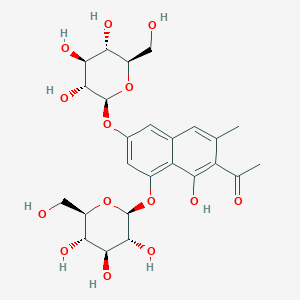
![1-N-methyl-2-N-[[(5S)-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl]methyl]benzene-1,2-dicarboxamide](/img/structure/B13425228.png)
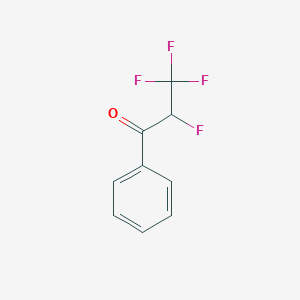
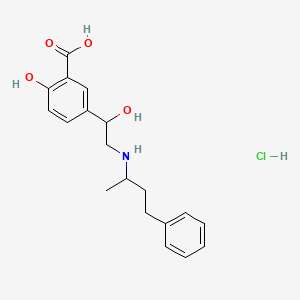
![N-[(1R)-1-(3-bromophenyl)ethyl]prop-2-yn-1-amine;hydrochloride](/img/structure/B13425247.png)
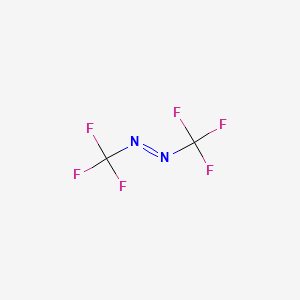
![(4S,4aR,7S,7aR,12bS)-7,9-diethoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline](/img/structure/B13425261.png)
